molecular formula C24H32ClNO3 B14749830 Acetic acid, 2,2-diphenyl-2-ethoxy-, (1-ethyl-4-piperidyl)methyl ester, hydrochloride CAS No. 2893-42-7

Acetic acid, 2,2-diphenyl-2-ethoxy-, (1-ethyl-4-piperidyl)methyl ester, hydrochloride

Cat. No.: B14749830
CAS No.: 2893-42-7
M. Wt: 418.0 g/mol
InChI Key: KFKXXNRCHAGKAD-UHFFFAOYSA-N
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Description

Acetic acid, 2,2-diphenyl-2-ethoxy-, (1-ethyl-4-piperidyl)methyl ester, hydrochloride is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes an ester functional group, making it a valuable substance in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2,2-diphenyl-2-ethoxy-, (1-ethyl-4-piperidyl)methyl ester, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include alcohols, carboxylic acids, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Acetic acid, 2,2-diphenyl-2-ethoxy-, (1-ethyl-4-piperidyl)methyl ester, hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid, 2,2-diphenyl-2-ethoxy-, (1-ethyl-4-piperidyl)methyl ester, hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites that interact with cellular pathways, leading to various biological effects. The molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in modulating enzyme activities and receptor interactions .

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, 2,2-diphenyl-2-ethoxy-, (2-(N-ethyl-N-propylamino)ethyl) ester, hydrochloride
  • Acetic acid, 2,2-diphenyl-2-ethoxy-, (1-ethyl-2-piperidyl)methyl ester, hydrochloride

Uniqueness

Compared to similar compounds, acetic acid, 2,2-diphenyl-2-ethoxy-, (1-ethyl-4-piperidyl)methyl ester, hydrochloride exhibits unique properties due to the specific arrangement of its functional groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

CAS No.

2893-42-7

Molecular Formula

C24H32ClNO3

Molecular Weight

418.0 g/mol

IUPAC Name

(1-ethylpiperidin-1-ium-4-yl)methyl 2-ethoxy-2,2-diphenylacetate;chloride

InChI

InChI=1S/C24H31NO3.ClH/c1-3-25-17-15-20(16-18-25)19-27-23(26)24(28-4-2,21-11-7-5-8-12-21)22-13-9-6-10-14-22;/h5-14,20H,3-4,15-19H2,1-2H3;1H

InChI Key

KFKXXNRCHAGKAD-UHFFFAOYSA-N

Canonical SMILES

CC[NH+]1CCC(CC1)COC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC.[Cl-]

Origin of Product

United States

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